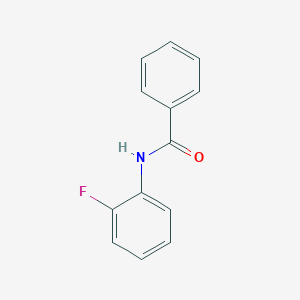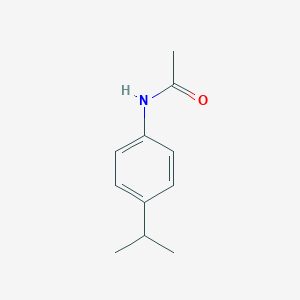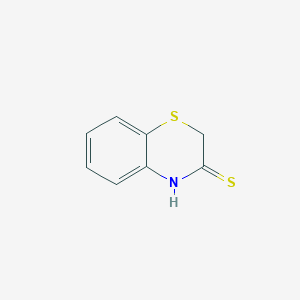![molecular formula C16H12N4OS B184678 6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 83676-82-8](/img/structure/B184678.png)
6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in different fields.
Wirkmechanismus
The mechanism of action of 6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2 activity, this compound may reduce inflammation and pain.
Biochemische Und Physiologische Effekte
6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Furthermore, it has been shown to have anticonvulsant activity and may be useful in the treatment of epilepsy. This compound has also been shown to have antimicrobial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential for use in various scientific research areas. It has shown promising results in anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. However, one limitation is that the mechanism of action of this compound is not fully understood. Further research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on 6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action and potential applications in different scientific research areas. Another direction is to study the toxicity and safety of this compound. Furthermore, research can be conducted to optimize the synthesis method of this compound and explore its potential for use in drug development.
Conclusion
6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown promising results in various scientific research areas. Its potential applications in anti-inflammatory, analgesic, anticonvulsant, and anticancer activities make it a subject of interest for researchers in different fields. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of phenylhydrazine with 2-(chloromethyl)-1,3-benzothiazole in the presence of potassium carbonate. The resulting product is then reacted with 2-(phenoxymethyl)-1,3-benzothiazole in the presence of triethylamine and acetic anhydride. The final product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various scientific research areas. It has shown promising results in anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been studied for its potential use as an anticancer agent. Furthermore, it has been shown to have antimicrobial and antifungal activities.
Eigenschaften
CAS-Nummer |
83676-82-8 |
|---|---|
Produktname |
6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Molekularformel |
C16H12N4OS |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
6-(phenoxymethyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H12N4OS/c1-3-7-12(8-4-1)15-17-18-16-20(15)19-14(22-16)11-21-13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
JBBHXXMWRDMODG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4 |
Andere CAS-Nummern |
83676-82-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)




